molecular formula C11H9ClO4 B3017512 3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid CAS No. 851721-93-2

3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid

Cat. No. B3017512
CAS RN: 851721-93-2
M. Wt: 240.64
InChI Key: JNDFDEZJZXAHBU-OWOJBTEDSA-N
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Description

“3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid” is a chemical compound . It’s a derivative of 1,4-Benzodioxin, which is a biologically significant compound . This compound has been used in the synthesis of new antibacterial agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of benzodioxane bearing sulfonamides was synthesized by the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in an aqueous alkaline medium .

Scientific Research Applications

Antibacterial Activity

3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid: exhibits antibacterial properties. Research has shown that it effectively inhibits bacterial biofilm growth, particularly against Bacillus subtilis (with a 60.04% inhibition rate) and Escherichia coli (also at 60.04%) . Biofilm inhibition is crucial in preventing bacterial colonization and persistence, making this compound relevant for medical and environmental applications.

Enzyme Inhibition

The compound has been studied for its effects on enzymes. It shows moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . Cholinesterases play a role in neurotransmission, while lipoxygenase enzymes are involved in inflammation and lipid metabolism. Understanding how this compound interacts with these enzymes can inform drug development and therapeutic strategies.

Medicinal Chemistry

Researchers have explored the synthesis of various derivatives of this compound. Modifications, such as N-substitution or iso-propyl group substitution, have been investigated. These modifications can alter the compound’s biological activity, solubility, and pharmacokinetics. Medicinal chemists use such insights to design novel drugs with improved efficacy and reduced side effects .

Environmental Chemistry

Considering its chlorine substitution and aromatic nature, this compound may play a role in environmental chemistry. It could be relevant in pollutant degradation, water treatment, or soil remediation. Investigating its interactions with environmental matrices can provide insights into its fate and transport.

Future Directions

The future directions for research on “3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid” could include further exploration of its potential antibacterial properties . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name

(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDFDEZJZXAHBU-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=C(C=C2Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid

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